3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene
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Overview
Description
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene is an organic compound characterized by the presence of three fluorine atoms and a trifluoromethylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to handle the highly reactive intermediates and maintain the necessary reaction conditions. The exact methods can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group or other functional groups on the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of new biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism by which 3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes, such as enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethylsulfonyl group but differs in the position of the substituents on the benzene ring.
Trifluoromethanesulfonyl chloride: Known for its use as a trifluoromethylating agent, this compound has a similar functional group but lacks the additional fluorine atoms on the benzene ring.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: This compound features a trifluoromethanesulfonate group and is used in different chemical reactions.
Uniqueness
3,4,5-Trifluoro(trifluoromethylsulfonyl)benzene is unique due to the specific arrangement of its fluorine atoms and trifluoromethylsulfonyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring high chemical stability and reactivity.
Properties
IUPAC Name |
1,2,3-trifluoro-5-(trifluoromethylsulfonyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6O2S/c8-4-1-3(2-5(9)6(4)10)16(14,15)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNURAPCXERCWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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